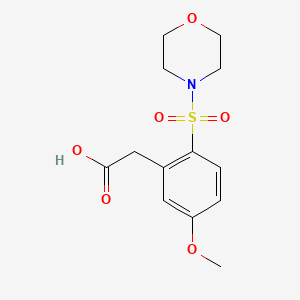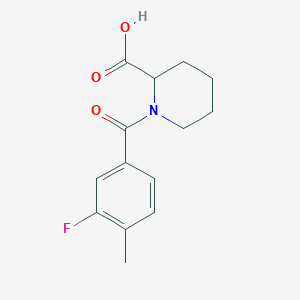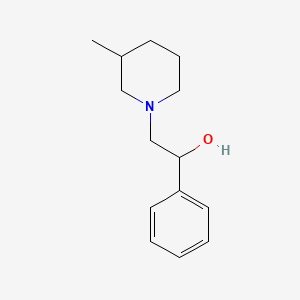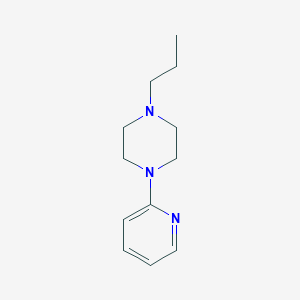
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACCM and is a derivative of benzamide. In
科学的研究の応用
ACCM has been extensively studied for its potential applications in various fields. One of the most promising applications of ACCM is in the field of cancer research. Studies have shown that ACCM has anti-tumor properties and can inhibit the growth of cancer cells. ACCM has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
作用機序
The mechanism of action of ACCM is not fully understood. However, it is believed that ACCM works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of pain.
Biochemical and Physiological Effects
ACCM has been shown to have a variety of biochemical and physiological effects. Studies have shown that ACCM can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of pain. ACCM has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of ACCM is its potential use in cancer research. ACCM has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. ACCM is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of ACCM is its potential toxicity. Studies have shown that ACCM can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of ACCM. One potential direction is the development of new analogs of ACCM that have improved anti-tumor properties and reduced toxicity. Another potential direction is the study of the mechanism of action of ACCM, which can help to identify new targets for cancer therapy. Additionally, the use of ACCM in combination with other drugs and therapies is an area of active research, as it may lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ACCM involves the reaction of 4-chloro-N-cyclohexyl-N-methylbenzamide with ammonia in the presence of hydrogen gas. ACCM has been extensively studied for its potential applications in cancer research and as an analgesic. The mechanism of action of ACCM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. ACCM has several advantages for use in lab experiments, including its potential use in cancer research and its relative ease of synthesis. However, its potential toxicity is a limitation that must be taken into consideration. Several future directions for the study of ACCM include the development of new analogs, the study of its mechanism of action, and the use of ACCM in combination with other drugs and therapies.
合成法
The synthesis of ACCM involves the reaction of 4-chloro-N-cyclohexyl-N-methylbenzamide with ammonia in the presence of hydrogen gas. The reaction takes place under high pressure and high temperature, resulting in the formation of ACCM. This synthesis method has been optimized to produce high yields of ACCM with high purity.
特性
IUPAC Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h7-9,11H,2-6,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZACAOBOQCZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)



